molecular formula C12H18ClNO B12347916 (2-Piperidin-2-ylphenyl)methanol;hydrochloride

(2-Piperidin-2-ylphenyl)methanol;hydrochloride

Katalognummer: B12347916
Molekulargewicht: 227.73 g/mol
InChI-Schlüssel: UNNNVMVDYUQJFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Piperidin-2-ylphenyl)methanol;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is often used as a semi-flexible linker in the development of bifunctional protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Piperidin-2-ylphenyl)methanol;hydrochloride typically involves the formation of the piperidine ring followed by the introduction of the phenyl and methanol groups. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction is often catalyzed by a metal complex, such as iron or gold, and may involve the use of oxidizing agents like iodine(III) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Piperidin-2-ylphenyl)methanol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

(2-Piperidin-2-ylphenyl)methanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the development of PROTACs for targeted protein degradation.

    Medicine: Investigated for its potential therapeutic applications in treating diseases by degrading disease-causing proteins.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of (2-Piperidin-2-ylphenyl)methanol;hydrochloride involves its role as a linker in PROTACs. PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine moiety in the compound helps to optimize the 3D orientation of the degrader, facilitating the formation of the ternary complex and enhancing the efficiency of protein degradation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Piperidin-2-ylphenyl)methanol;hydrochloride is unique due to its specific structure, which provides a semi-flexible linker for PROTAC development. This flexibility allows for better optimization of the degrader’s 3D orientation, enhancing the formation of the ternary complex and improving the drug-like properties of the PROTAC .

Eigenschaften

Molekularformel

C12H18ClNO

Molekulargewicht

227.73 g/mol

IUPAC-Name

(2-piperidin-2-ylphenyl)methanol;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13-12;/h1-2,5-6,12-14H,3-4,7-9H2;1H

InChI-Schlüssel

UNNNVMVDYUQJFO-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(C1)C2=CC=CC=C2CO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.